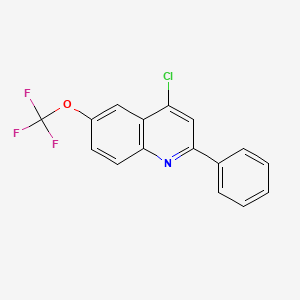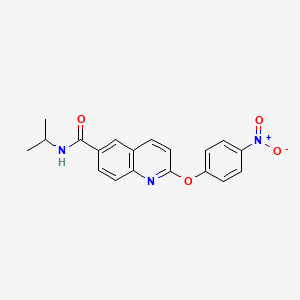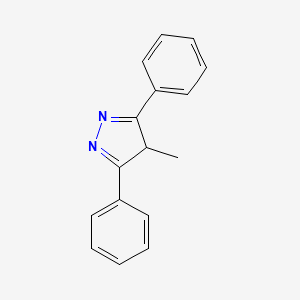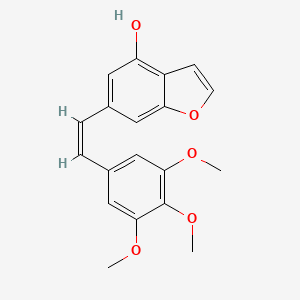![molecular formula C14H17N B12898949 Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- CAS No. 192389-25-6](/img/structure/B12898949.png)
Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . This compound is characterized by a seven-membered ring fused to a pyrrole ring, with ethyl and propyl substituents at the 3 and 2 positions, respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene .
Industrial Production Methods: Industrial production often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, a three-component reaction involving 3-oxopropanethioamides, oxalaldehyde, and acetonitrile in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used .
化学反应分析
Types of Reactions: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, benzoyl chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
作用机制
The mechanism of action of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Pyrrole: The parent compound, known for its biological activity.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties. Its specific substituents (ethyl and propyl groups) further differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications .
属性
CAS 编号 |
192389-25-6 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
3-ethyl-2-propylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-8-13-11(4-2)12-9-6-5-7-10-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI 键 |
ZFDMOCAIVRFGGK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=CC=CC=CC2=N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


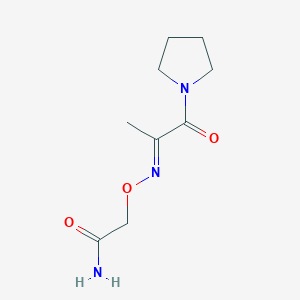
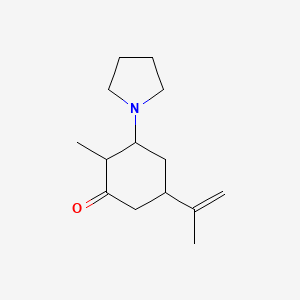
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
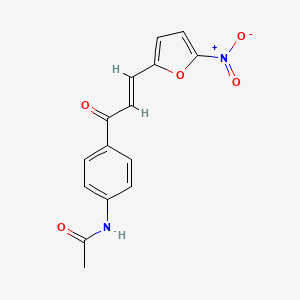
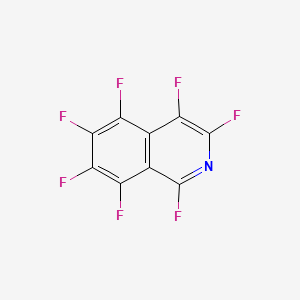
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
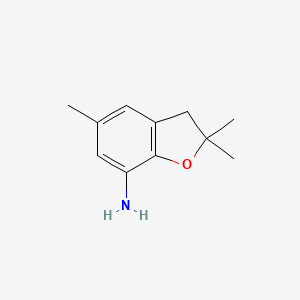
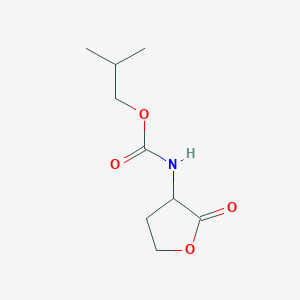
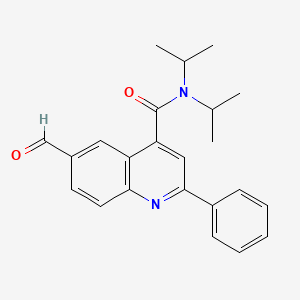
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
